(E)-3-(3-Bromopyridin-2-yl)acrylic acid
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Overview
Description
(2E)-3-(3-bromopyridin-2-yl)prop-2-enoic acid is an organic compound that belongs to the class of pyridine derivatives. This compound features a bromine atom attached to the pyridine ring and a propenoic acid group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-bromopyridin-2-yl)prop-2-enoic acid typically involves the bromination of pyridine derivatives followed by the introduction of the propenoic acid group. One common method includes the bromination of 2-pyridinecarboxaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting 3-bromopyridine-2-carboxaldehyde is then subjected to a Knoevenagel condensation reaction with malonic acid or its derivatives under basic conditions to yield (2E)-3-(3-bromopyridin-2-yl)prop-2-enoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3-bromopyridin-2-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the propenoic acid group to a single bond, forming saturated derivatives.
Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and the appropriate nucleophile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Scientific Research Applications
(2E)-3-(3-bromopyridin-2-yl)prop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which (2E)-3-(3-bromopyridin-2-yl)prop-2-enoic acid exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-fluoropyridine-2-carboxylic acid: Similar in structure but with a fluorine atom instead of the propenoic acid group.
3-Cyanopyridine derivatives: These compounds share the pyridine core and have various substituents that confer different biological activities.
Uniqueness
(2E)-3-(3-bromopyridin-2-yl)prop-2-enoic acid is unique due to its combination of a bromine atom and a propenoic acid group, which allows for a wide range of chemical modifications and applications. Its versatility makes it a valuable compound in both research and industrial settings.
Properties
Molecular Formula |
C8H6BrNO2 |
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Molecular Weight |
228.04 g/mol |
IUPAC Name |
(E)-3-(3-bromopyridin-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H6BrNO2/c9-6-2-1-5-10-7(6)3-4-8(11)12/h1-5H,(H,11,12)/b4-3+ |
InChI Key |
NDMBDDLIVIGVIK-ONEGZZNKSA-N |
Isomeric SMILES |
C1=CC(=C(N=C1)/C=C/C(=O)O)Br |
Canonical SMILES |
C1=CC(=C(N=C1)C=CC(=O)O)Br |
Origin of Product |
United States |
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